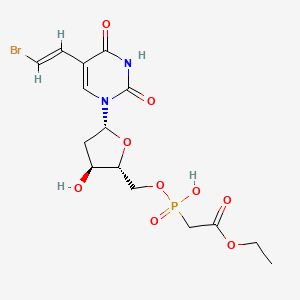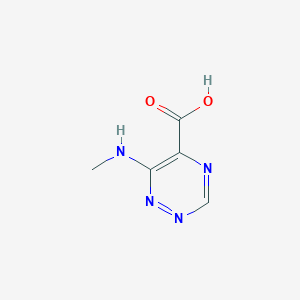
2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol is a chemical compound that belongs to the class of imidazolidines This compound features a unique structure with an imidazolidine ring substituted with amino and imino groups, as well as an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of guanidine derivatives with α-bromoacetophenone or ethyl bromoacetate, followed by cyclization to form the imidazolidine ring . The reaction conditions often include the use of a base such as potassium acetate and solvents like ethanol or t-butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidines and imidazolidinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its imidazolidine ring structure allows it to interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminoimidazole: This compound shares a similar imidazolidine ring structure but lacks the ethanol moiety.
2-Iminoimidazolidine: Similar in structure but with different substitution patterns on the imidazolidine ring.
Uniqueness
2-(3-Amino-2-iminoimidazolidin-1-yl)ethanol is unique due to its combination of amino, imino, and ethanol functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C5H12N4O |
|---|---|
Molecular Weight |
144.18 g/mol |
IUPAC Name |
2-(3-amino-2-iminoimidazolidin-1-yl)ethanol |
InChI |
InChI=1S/C5H12N4O/c6-5-8(3-4-10)1-2-9(5)7/h6,10H,1-4,7H2 |
InChI Key |
SCKBQNSSEKGFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N)N1CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione](/img/structure/B13113044.png)


![6'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13113060.png)



